
1,10-Decanediol
Overview
Description
1,10-Decanediol (CAS 112-47-0), also known as decamethylene glycol, is a linear aliphatic diol with the molecular formula C₁₀H₂₂O₂ and a molecular weight of 174.28 g/mol . It is characterized by two terminal hydroxyl groups (-OH) separated by a ten-carbon chain, conferring unique physicochemical properties such as high boiling point (297°C) and moderate solubility in alcohol, though it is insoluble in water and petroleum ether .
This compound is synthesized via hydrogenation of sebacic acid (derived from castor oil), ensuring purity and biocompatibility . It serves as a critical intermediate in polymer chemistry (e.g., polyesters, polyurethanes) and is widely utilized in cosmetics and pharmaceuticals due to its non-comedogenic (comedogenicity rating: 0) and emollient properties . Its biodegradability and safety profile further enhance its appeal in sustainable industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,10-Decanediol can be synthesized through several methods. One common method involves the hydrogenation of sebacic acid, a naturally occurring dicarboxylic acid derived from castor oil. The hydrogenation process converts sebacic acid into this compound .
Another method involves the esterification of sebacic acid with decanediol in the presence of a titanate catalyst. The reaction is carried out at temperatures ranging from 130 to 180 degrees Celsius under vacuum conditions for 5 to 30 hours. The resulting decanediol sebacate wax ester is then subjected to hydrogenation to produce crude this compound, which is further purified through high-vacuum distillation .
Industrial Production Methods
Industrial production of this compound typically follows the hydrogenation route due to its efficiency and high yield. The process involves the use of hydrogenation catalysts and high-pressure hydrogen gas to convert sebacic acid into this compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,10-Decanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum is commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Decanoic acid or decanal.
Reduction: Decane.
Substitution: 1,10-Dichlorodecane or 1,10-Dibromodecane.
Scientific Research Applications
Biocompatible Polymers
1,10-Decanediol is extensively utilized in the development of new biocompatible polymers. Research has demonstrated its effectiveness when combined with polyethylene glycol (PEG) to produce polymers suitable for medical applications. The use of this compound enhances the mechanical properties of these materials, making them ideal for drug delivery systems and tissue engineering .
Shape-Memory Polymers
Studies have shown that blending this compound with silicone can create shape-memory polymers (SMPs). These materials exhibit remarkable fixity and recovery properties, with fixity values increasing from 65.40% to 91% as the concentration of this compound rises from 20% to 50%. This makes them suitable for applications in soft robotics and adaptive structures .
Soil Nitrification Inhibition
This compound has been identified as an effective inhibitor of soil nitrification. This property helps mitigate nitrogen loss from soils in agricultural settings, thereby preventing environmental issues associated with excessive nitrification. The compound demonstrates significant inhibitory effects on nitrite-forming microorganisms even at low concentrations .
Toxicity and Safety Assessments
The safety profile of this compound has been evaluated in various studies. It has been reported as non-irritating to skin and mildly irritating to eyes in some cases. The acute oral toxicity is relatively low, with an LD50 greater than 20 mL/kg. These findings support its use in cosmetic formulations and other consumer products .
Case Study: Shape-Memory Polymers
In a detailed study on shape-memory polymers incorporating this compound:
- The addition of this diol significantly influenced the mechanical properties of the resulting polymer blends.
- At temperatures below the melting point (Tm), the storage modulus increased with higher concentrations of this compound, indicating its role as a reinforcing agent.
- Above Tm, however, it acted more like a diluent, leading to decreased moduli due to its transition into a liquid state .
Case Study: Environmental Applications
Research focusing on the environmental impact of this compound as a nitrification inhibitor revealed:
Mechanism of Action
The mechanism of action of 1,10-decanediol depends on its application. In polymer synthesis, it acts as a monomer that undergoes polymerization reactions to form long-chain polymers. In biological systems, it can interact with enzymes and other proteins, influencing various biochemical pathways. The hydroxyl groups in this compound can form hydrogen bonds with other molecules, affecting their stability and reactivity .
Comparison with Similar Compounds
Physicochemical Properties
The table below compares 1,10-Decanediol with structurally analogous diols:
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility (Key Solvents) | Key Applications |
---|---|---|---|---|---|---|
This compound | C₁₀H₂₂O₂ | 174.28 | 297 | 71–74 | Alcohol, insoluble in water | Polyesters, cosmetics, lubricants |
1,6-Hexanediol | C₆H₁₄O₂ | 118.18 | 250 | 42–45 | Water, alcohol | High-Tg polymers, adhesives |
1,4-Butanediol | C₄H₁₀O₂ | 90.12 | 230 | 20 | Water, alcohol | Co-monomer for copolymers, plastics |
Isosorbide | C₆H₁₀O₄ | 146.14 | 350 (decomposes) | 62–65 | Polar solvents | Bio-based polycarbonates, resins |
Key Observations :
- Chain Length and Thermal Stability : Longer-chain diols like this compound exhibit higher boiling points (297°C vs. 1,6-hexanediol’s 250°C), complicating polymerization due to viscosity challenges .
- Glass Transition Temperature (Tg) : Shorter diols (e.g., 1,6-hexanediol) yield polymers with higher Tg values (e.g., +30–40°C compared to this compound-based polymers), enabling applications in rigid materials .
- Solubility : this compound’s insolubility in water contrasts with the hydrophilic nature of 1,4-butanediol and 1,6-hexanediol, influencing formulation strategies in cosmetics .
Role in Cosmetics and Pharmaceuticals
- Emollient and Solvent: this compound outperforms butylene glycol in non-comedogenic formulations, making it ideal for acne-prone skin .
- Drug Delivery : Its aliphatic structure enhances compatibility with hydrophobic active pharmaceutical ingredients (APIs), unlike hydrophilic diols like 1,3-propanediol .
Market and Industrial Landscape
- Market Growth : The this compound market is projected to grow at a CAGR of 6–13.1% (2025–2032), driven by demand in Asia-Pacific for cosmetics and biodegradable polymers .
- Key Suppliers : Frontier Specialty Chemicals and Aceto dominate production, with 75 global suppliers offering ISO-certified grades .
Biological Activity
1,10-Decanediol (C10H22O2) is a diol compound that has garnered attention for its potential biological activities and applications in various fields, including cosmetics, pharmaceuticals, and materials science. This article explores its biological activity, safety profile, and relevant research findings.
This compound is a linear aliphatic diol with the following chemical structure:
- Molecular Formula : C10H22O2
- Molecular Weight : 174.28 g/mol
- CAS Number : 112-47-0
The compound is characterized by its two hydroxyl (-OH) groups, which contribute to its solubility in water and its reactivity in chemical processes.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial formulations. For instance:
- Study Findings : In vitro tests showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations of 0.5% to 2% .
Antitumor Activity
Research has suggested potential antitumor effects of this compound. It has been used as a reagent in biological studies related to modified oligonucleotides with in vivo antitumoral activity:
- Case Study : A study involving modified oligonucleotides demonstrated that this compound could enhance the efficacy of these compounds against tumor cells .
Safety and Toxicity
Understanding the safety profile of this compound is crucial for its application in consumer products. According to toxicity assessments:
- Dermal Irritation : It was found to be non-irritating in animal models; however, mild erythema was observed in some human cases .
- Sensitization : The compound was classified as non-sensitizing based on available data .
- Acute Oral Toxicity : The LD50 value is reported to be greater than 20 mL/kg, indicating low acute toxicity .
Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to disrupt cellular membranes and interfere with metabolic pathways in microbial cells. Its hydroxyl groups may play a role in forming hydrogen bonds with cellular components, leading to altered permeability and function.
Q & A
Basic Research Questions
Q. What key physicochemical properties of 1,10-Decanediol are critical for experimental design?
- Answer : The molecular formula (C₁₀H₂₂O₂), molecular weight (174.28 g/mol), melting point (71–75°C), boiling point (297°C), and solubility profile (insoluble in water) are fundamental for designing reactions and purification protocols. For instance, its low water solubility necessitates the use of organic solvents like ethanol or DMSO in aqueous systems. Thermal stability data (e.g., flash point: 152°C) are essential for safe handling in high-temperature syntheses . Researchers should reference NIST Chemistry WebBook for validated spectral data (e.g., IR, NMR) to confirm structural integrity .
Q. How can researchers validate the purity of this compound in laboratory settings?
- Answer : Purity verification involves:
- Melting point analysis : Compare observed values (71–75°C) against literature standards .
- Chromatography : Use HPLC or GC-MS to detect impurities, leveraging retention indices from NIST databases .
- Spectroscopic characterization : FT-IR (O-H stretch ~3200–3600 cm⁻¹) and ¹³C NMR (distinct δ ~60–70 ppm for hydroxyl-bearing carbons) confirm functional groups .
Q. What spectroscopic methods are appropriate for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Assign hydroxyl protons (δ ~1.5 ppm, broad) and methylene groups (δ ~1.2–1.4 ppm) .
- FT-IR : Identify O-H (3350 cm⁻¹) and C-O (1050–1250 cm⁻¹) stretches .
- Mass spectrometry : Confirm molecular ion peak at m/z 174.28 and fragmentation patterns .
Advanced Research Questions
Q. How does the hydroxyl group positioning in this compound influence its reactivity compared to other diols?
- Answer : The terminal (α,ω) hydroxyl groups enable linear polymerization (e.g., polyesters, polyurethanes) with controlled chain lengths. In contrast, internal diols (e.g., 4,7-Decanediol) exhibit steric hindrance, reducing reactivity in esterification. Comparative studies using DSC and GPC can quantify polymerization kinetics and molecular weight distributions .
Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?
- Answer : Discrepancies in mutagenicity studies (e.g., non-mutagenic in Ames tests ) may arise from assay conditions (e.g., solvent interactions with propylene glycol ). Researchers should:
- Replicate studies under standardized OECD guidelines.
- Vary concentrations : Test beyond 120 µg/plate to assess dose-response relationships .
- Use multiple cell lines : Compare results in bacterial (e.g., Salmonella) and mammalian systems.
Q. What considerations are essential when incorporating this compound into polymer synthesis?
- Answer :
- Stoichiometry : Optimize diol:diacid ratios (e.g., 1:1 for polyesters) to avoid oligomerization.
- Catalysts : Use tin(II) octoate for high conversion rates in melt polycondensation.
- Side reactions : Monitor ether formation (via FT-IR) under acidic conditions. Derivatives like this compound dimethacrylate require UV initiators (e.g., DMPA) for crosslinking .
Q. How should researchers analyze thermal stability data for this compound in materials science?
- Answer : Perform TGA (decomposition onset ~250°C) and DSC (glass transition analysis) under inert atmospheres. Compare degradation profiles with computational models (e.g., DFT) to predict bond dissociation energies. Report uncertainties from heating rate variations (±2°C/min) .
Q. What protocols ensure reproducibility in handling and storing this compound?
- Answer :
- Storage : Keep in airtight containers at 4°C to prevent oxidation. Desiccate to avoid hygroscopic absorption .
- Safety : Use PPE (gloves, goggles) and fume hoods during weighing. Dispose of waste via certified chemical disposal services .
Q. Methodological Frameworks
- Data Contradictions : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate study design .
- Literature Review : Use multidisciplinary databases (e.g., PubMed, SciFinder) with Boolean operators (AND/OR) and limiters (peer-reviewed, 2010–2025) .
- Citation Standards : Follow ACS or APA guidelines for referencing spectral data (e.g., NIST ) and toxicology studies .
Properties
IUPAC Name |
decane-1,10-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTKYAAJKYLFFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30444-76-9, 31762-66-0 | |
Record name | 1,10-Decanediol, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30444-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Poly(decamethylene oxide) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31762-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3059420 | |
Record name | 1,10-Decanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059420 | |
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Molecular Weight |
174.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS] | |
Record name | Decamethylene glycol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19169 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
112-47-0 | |
Record name | 1,10-Decanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Decamethylene glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Decanediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17165 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,10-Decanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,10-Decanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decane-1,10-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,10-DECANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I577UDK52 | |
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